4-amino-Bicyclo[2.2.2]octane-1-propanoic acid methyl ester
CAS No.:
Cat. No.: VC13710382
Molecular Formula: C12H21NO2
Molecular Weight: 211.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H21NO2 |
|---|---|
| Molecular Weight | 211.30 g/mol |
| IUPAC Name | methyl 3-(4-amino-1-bicyclo[2.2.2]octanyl)propanoate |
| Standard InChI | InChI=1S/C12H21NO2/c1-15-10(14)2-3-11-4-7-12(13,8-5-11)9-6-11/h2-9,13H2,1H3 |
| Standard InChI Key | XYEVIUDNQGQLTH-UHFFFAOYSA-N |
| SMILES | COC(=O)CCC12CCC(CC1)(CC2)N |
| Canonical SMILES | COC(=O)CCC12CCC(CC1)(CC2)N |
Introduction
Structural and Molecular Characteristics
The compound’s bicyclo[2.2.2]octane core consists of three fused cyclohexane rings, creating a rigid, cage-like structure that influences its stereoelectronic properties. Key structural features include:
Functional Group Arrangement
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Amino group: Positioned at the 4-carbon of the bicyclic system, this group confers basicity and enables participation in nucleophilic reactions .
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Methyl ester: The propanoic acid methyl ester at the 1-position introduces ester functionality, making the compound susceptible to hydrolysis and transesterification .
Stereochemical Considerations
The bicyclo[2.2.2]octane framework imposes significant steric constraints, limiting conformational flexibility. This rigidity can enhance metabolic stability in pharmaceutical applications .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 211.30 g/mol | |
| IUPAC Name | Methyl 3-(4-aminobicyclo[2.2.2]octan-1-yl)propanoate | |
| SMILES | COC(=O)CCC12CCC(CC1)(CC2)N | |
| InChIKey | XYEVIUDNQGQLTH-UHFFFAOYSA-N |
Synthesis and Preparation
Synthetic routes to bicyclo[2.2.2]octane derivatives often involve palladium-catalyzed oxidative functionalization of diene precursors. For example:
Palladium-Mediated Oxidative Acetoxylation
A patent (US10633315B2) describes the reaction of 1,4-dimethylene cyclohexane with palladium diacetate and oxidizing agents (e.g., oxone or peracetic acid) to yield acetoxylated bicyclo[2.2.2]octane intermediates . Subsequent hydrolysis or transesterification could generate the target ester.
Esterification Strategies
The methyl ester moiety is likely introduced via Fischer esterification or reaction of the corresponding carboxylic acid with methanol under acidic conditions .
Key Reaction Steps:
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Oxidative cyclization: Formation of the bicyclic core using Pd catalysts .
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Amination: Introduction of the amino group via nucleophilic substitution or reductive amination .
Chemical Reactivity
Hydrolysis
The ester group undergoes hydrolysis in acidic or basic conditions to yield 4-amino-bicyclo[2.2.2]octane-1-propanoic acid and methanol :
Amino Group Reactivity
The primary amine participates in:
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Acylation: Reaction with acyl chlorides to form amides.
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Alkylation: Formation of secondary or tertiary amines.
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Schiff base formation: Condensation with carbonyl compounds .
Applications in Research
Pharmaceutical Intermediate
The compound’s rigid structure makes it a valuable intermediate for designing:
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Neurological agents: Bicyclic amines are explored for neurotransmitter modulation .
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Antiviral compounds: Analogous bicyclo[2.2.2]octane derivatives exhibit antiviral activity .
Material Science
The steric bulk of the bicyclic system may enhance thermal stability in polymers or catalysts .
| Hazard Statement | Precautionary Measure |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Comparative Analysis with Related Compounds
4-(Aminomethyl)bicyclo[2.2.2]octane-1-carboxylic Acid (Amboca)
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Structure: Lacks the ester group, featuring a carboxylic acid instead .
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Applications: Used in peptide mimetics due to its constrained geometry .
Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate
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